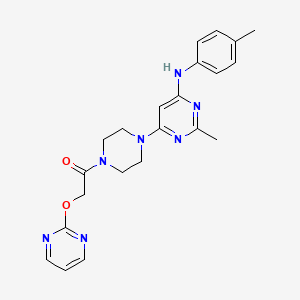![molecular formula C19H19N3O3 B2533569 5-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid CAS No. 894741-72-1](/img/structure/B2533569.png)
5-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid is a complex organic compound featuring a benzimidazole moiety. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Substitution Reactions: The methyl group is introduced at the 5-position of the benzimidazole ring through alkylation reactions.
Coupling Reactions: The phenyl group is attached to the benzimidazole core via a coupling reaction, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Alcohol derivatives of the 5-oxopentanoic acid moiety.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
5-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its benzimidazole core.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
5-methyl-1H-benzo[d]imidazole: Shares the benzimidazole core but lacks the phenyl and oxopentanoic acid moieties.
4-(5-methyl-1H-benzo[d]imidazol-2-yl)aniline: Similar structure but without the oxopentanoic acid group.
Uniqueness
5-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid is unique due to its combination of a benzimidazole core with a phenyl group and an oxopentanoic acid moiety, which may confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
5-[4-(6-methyl-1H-benzimidazol-2-yl)anilino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-5-10-15-16(11-12)22-19(21-15)13-6-8-14(9-7-13)20-17(23)3-2-4-18(24)25/h5-11H,2-4H2,1H3,(H,20,23)(H,21,22)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZSKELWLIHHHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
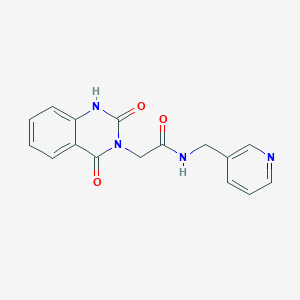
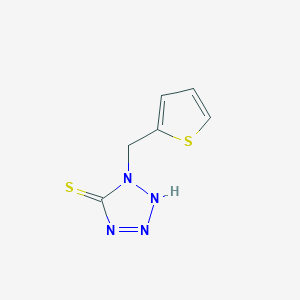
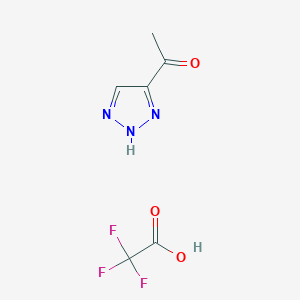
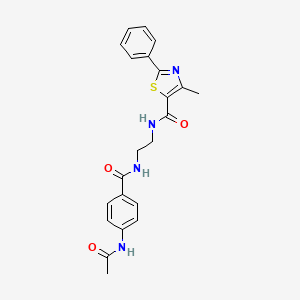
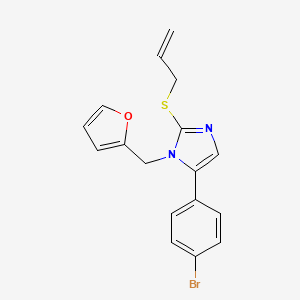
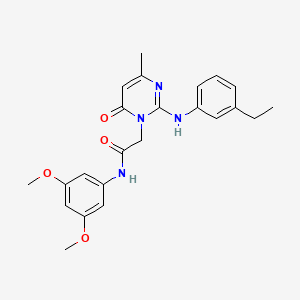
![3-(2-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2533507.png)
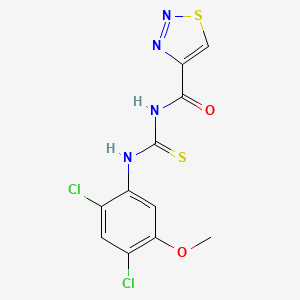
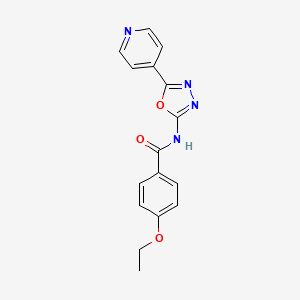
![3-(2-ethoxyphenyl)-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2533496.png)
![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2533497.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2533499.png)
![2-(2-Bromophenyl)oxazolo[4,5-b]pyridine](/img/structure/B2533500.png)
